molecular formula (CH3)3CCl<br>C4H9Cl B056623 2-Chloro-2-methylpropane CAS No. 507-20-0

2-Chloro-2-methylpropane

Cat. No.: B056623
CAS No.: 507-20-0
M. Wt: 92.57 g/mol
InChI Key: NBRKLOOSMBRFMH-UHFFFAOYSA-N
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Description

2-Chloro-2-methylpropane, also known as tert-butyl chloride, is an organic compound with the molecular formula C₄H₉Cl. It is a colorless liquid that is commonly used as an alkylating agent in organic synthesis. This compound is notable for its role in various chemical reactions and its applications in different scientific fields .

Mechanism of Action

Target of Action

2-Chloro-2-methylpropane, also known as tert-Butyl chloride, is primarily used as an alkylating agent . It is used to functionalize molecules with a tert-butyl group . The primary targets of this compound are molecules that can undergo nucleophilic substitution reactions, such as alcohols .

Mode of Action

The compound interacts with its targets through a process known as alkylation . In this process, a hydrogen atom in the target molecule is replaced by an alkyl group, in this case, a tert-butyl group . This results in the formation of a new compound. For example, when this compound reacts with an alcohol, it can convert the alcohol into a chloride .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the conversion of alcohols into chlorides . This can have downstream effects on various biochemical processes, depending on the specific alcohol that is being converted.

Result of Action

The primary result of the action of this compound is the conversion of alcohols into chlorides . This can lead to changes in the chemical composition and properties of the target molecules, potentially affecting their function and the biochemical pathways they are involved in.

Action Environment

The action of this compound can be influenced by various environmental factors. For example, the presence of water can lead to the slow hydrolysis of the compound, releasing hydrochloric acid . This can potentially affect the compound’s action, efficacy, and stability. Furthermore, the compound is highly flammable, and its storage and handling require specific conditions to ensure safety .

Biochemical Analysis

Biochemical Properties

It is known to serve as an effective chlorinating agent, in combination with the ionic liquid, 1-butyl-3-methylimidazolium bromide for converting alcohols into chlorides .

Molecular Mechanism

The molecular mechanism of this compound involves its role as an alkylating agent. It can transfer a tert-butyl group to other molecules, which can lead to changes in their structure and function . This can result in changes in gene expression, enzyme activity, and other biochemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Chloro-2-methylpropane can be synthesized through the reaction of 2-methylpropan-2-ol with concentrated hydrochloric acid. The reaction involves the substitution of the hydroxyl group with a chlorine atom, resulting in the formation of this compound . The process typically includes steps such as liquid-liquid separation, washing, drying, and distillation to purify the product .

Industrial Production Methods: In industrial settings, the production of this compound follows similar principles but on a larger scale. The reaction is carried out in large reactors, and the product is purified through distillation and other separation techniques to achieve the desired purity .

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-2-methylpropane primarily undergoes nucleophilic substitution reactions. It can react with nucleophiles such as water, alcohols, and amines to form corresponding products . For example, when reacted with water, it forms 2-methylpropan-2-ol .

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Comparison: 2-Chloro-2-methylpropane is unique due to its tertiary structure, which makes it more reactive in nucleophilic substitution reactions compared to primary and secondary alkyl halides. This increased reactivity is attributed to the stability of the carbocation intermediate formed during the reaction . Additionally, its ability to introduce tert-butyl groups makes it valuable in various synthetic applications .

Properties

IUPAC Name

2-chloro-2-methylpropane
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InChI

InChI=1S/C4H9Cl/c1-4(2,3)5/h1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBRKLOOSMBRFMH-UHFFFAOYSA-N
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Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)Cl
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Molecular Formula

(CH3)3CCl, C4H9Cl
Record name t-butyl chloride
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DSSTOX Substance ID

DTXSID2023937
Record name t-Butylchloride
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Molecular Weight

92.57 g/mol
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Physical Description

Liquid, Liquid; [Merck Index] Hygroscopic liquid; [Sigma-Aldrich MSDS]
Record name Propane, 2-chloro-2-methyl-
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Vapor Pressure

302.0 [mmHg]
Record name tert-Butyl chloride
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CAS No.

507-20-0
Record name tert-Butyl chloride
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Record name tert-Butyl chloride
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Record name 2-Chloro-2-methylpropane
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Record name Propane, 2-chloro-2-methyl-
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Record name 2-chloro-2-methylpropane
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Record name TERT-BUTYL CHLORIDE
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Synthesis routes and methods I

Procedure details

A continuous process for preparing low molecular weight polyisobutylene having an Mn in the range of 700 to 3,000 and a molecular weight distribution less than about 2.0 from a feedstream mixture of C4 hydrocarbons containing at least about 6% by weight isobutylene in a continuous stirred reactor maintained at a reaction temperature of about -50° to +30° C., the reactor having a feedstream inlet and a separate AlCl3 catalyst inlet, which comprises injecting gaseous HCl, in an amount of 25 to 200 ppm parts by weight of feedstream and in the absence of AlCl3, into said feedstream at a point prior to its entry into the reactor in a manner sufficient to permit substantially complete reaction of the HCl with isobutylene to form t-butyl chloride before contact with AlCl3 such that the resulting pre-reacted feedstream at the point of reactor entry contains less than 1.0 ppm HCl, and simultaneously adding the pre-reacted feedstream and the AlCl3 catalyst to the reactor and contacting the pre-reacted feedstream with said catalyst in the reaction mixture to form the polyisobutylene, withdrawing the reaction mixture from the reactor, quenching the reaction with aqueous alkali and separating therefrom the polyisobutylene product.
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Synthesis routes and methods II

Procedure details

Example 1 was repeated using 2.27 g. (9 m mols) of diphenyldichlorosilane, 1.0 g. (8.6 m mols) of t-butylacetate and 0.07 g. of tetrabutylammonium bromide, except that the reaction mass was heated at 200° C. for 3 hours. A 48% conversion to t-butyl chloride and a 15% conversion to CH3COCl was obtained.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Chloro-2-methylpropane
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2-Chloro-2-methylpropane
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2-Chloro-2-methylpropane
Reactant of Route 4
2-Chloro-2-methylpropane
Reactant of Route 5
2-Chloro-2-methylpropane
Reactant of Route 6
2-Chloro-2-methylpropane
Customer
Q & A

Q1: What is the molecular formula and weight of 2-chloro-2-methylpropane?

A1: this compound has the molecular formula C4H9Cl and a molecular weight of 92.57 g/mol. []

Q2: Are there any spectroscopic data available for this compound?

A2: Yes, researchers have studied the millimeter-wave spectra of this compound. [] Additionally, local-mode analysis of overtone spectra has been conducted to investigate uncoupled methyl carbon-hydrogen oscillators. []

Q3: How does the dielectric constant of this compound behave under high pressure and low temperature?

A3: Studies have revealed that the dielectric constant of this compound increases with increasing pressure and decreases with decreasing temperature. This behavior is attributed to changes in the Kirkwood correlation factor, which reflects molecular orientation and interaction. []

Q4: Can this compound be used in alkylation reactions?

A4: Yes, this compound can act as an alkylating agent. Researchers have explored its use in the alkylation of toluene to synthesize para-tert-butyltoluene, employing triethylamine hydrochloride-aluminum chloride ionic liquids as catalysts. []

Q5: Has this compound been explored in the context of organometallic chemistry?

A5: Yes, studies have investigated the oxidative addition of the C–Cl bond in this compound to a rhodium(I) pincer complex. This reaction proceeds under mild conditions and is proposed to follow a radical mechanism involving chloride atom abstraction. []

Q6: Have molecular dynamics simulations been employed to study this compound?

A6: Yes, molecular dynamics simulations have been utilized to investigate the SN1 ionization reaction of this compound in various solvents, including the ionic liquid 1-ethyl-3-methylimidazolium hexafluorophosphate. These simulations provide valuable insights into the reaction mechanism and solvent effects. []

Q7: Have any predictive models been developed for this compound-containing mixtures?

A7: Yes, the statistical associating fluid theory for potentials of variable range (SAFT-VR) has been successfully employed to model the phase equilibrium of binary mixtures containing this compound and cyclic ethers or methyl tert-butyl ether. [, ]

Q8: Are there known challenges in using this compound as an initiator in polymerization reactions?

A8: Yes, while α,ω-dichloropoly(2-methylpropene) derived from this compound can act as an initiator for the polymerization of 2-methylpropene, studies suggest that this compound itself might not be suitable as a direct replacement. []

Q9: What is known about the solubility of this compound?

A9: this compound's infinite dilution activity coefficients have been studied in various binary solvent mixtures, including alcohols and ethers, using the UNIFAC model. This provides valuable information about its solubility and thermodynamic behavior in different solvent environments. [, , ]

Q10: Are there alternative compounds with similar reactivity to this compound in solvolysis reactions?

A10: Yes, researchers have investigated the solvolysis kinetics of other tertiary alkyl halides, such as 3-chloro-3-ethylpentane and 2-chloro-2,4,4-trimethylpentane, in various alcohols and compared their reactivity to that of this compound. [, , ]

Q11: How are modern research tools used to study reactions involving this compound?

A11: Researchers have combined nuclear magnetic resonance (NMR) spectroscopy with ultrasound to study the solvolysis of this compound in aqueous 2-methylpropan-2-ol. This approach allows for in-situ monitoring of the reaction and provides insights into the effects of ultrasound on reaction kinetics. []

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